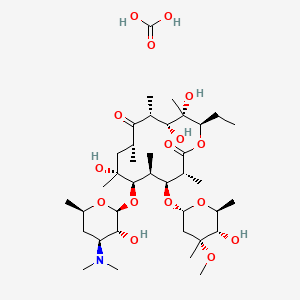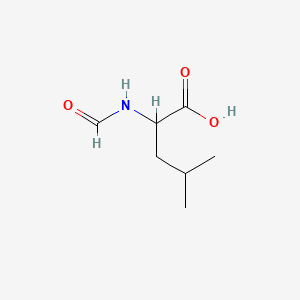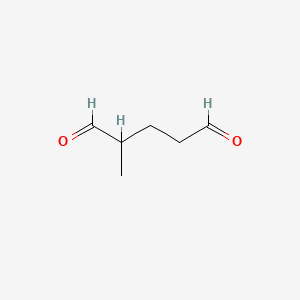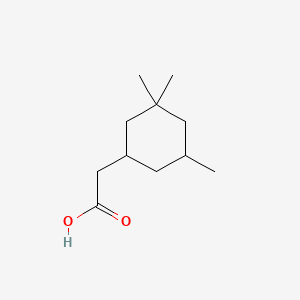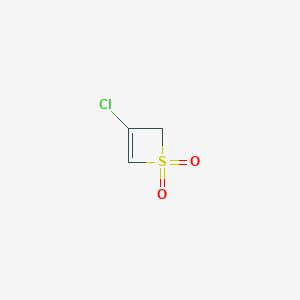
3-chloro-2H-thiete 1,1-dioxide
Vue d'ensemble
Description
3-chloro-2H-thiete 1,1-dioxide, also known as sulfoxaflor, is a chemical compound that belongs to the class of sulfoximines. It is widely used as an insecticide in agriculture to control various pests such as aphids, whiteflies, and thrips. Sulfoxaflor has gained significant attention in recent years due to its unique chemical structure and potent insecticidal activity.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions :
- 3-Chloro-2H-thiete 1,1-dioxide is involved in elimination, dehydrohalogenation, halogenation, and photochemical reactions (Sedergran & Dittmer, 2003).
- It can be used to determine carbon-proton and proton-proton coupling constants in complex chemical structures (Fronza et al., 1973).
- The compound is a key element in the oxidation of congested thiophene 1,1-dioxides to form epoxides and ring-contracted thiete 1,1-dioxides (Nakayama & Kamiyama, 1992; Kamiyama et al., 1993), (Kamiyama et al., 1993).
Building Blocks in Synthesis :
- It serves as an interesting building block for subsequent nucleophilic reactions, showing herbicidal activity in certain compounds (Hamprecht, 1988).
- Direct synthesis of highly strained bifunctionalized 2H-thiete 1,1-dioxides has been achieved from sulfonyl chlorides and acetylenedicarboxylates, indicating its potential in creating new molecular structures (Sun, Zhang, & Xu, 2022).
Antimicrobial Properties :
- 3-Chloro-1,2-benzisothiazole 1,1-dioxide and its derivatives exhibit antimicrobial properties against various bacteria and fungi (Bachman, Baker, & Roman, 1978).
Photolysis and Reductive Dehalogenation :
- 3-Chloro-2,5-dimethylthiophene 1,1-dioxide undergoes photolysis in the presence of pentacarbonyliron, leading to reductive dehalogenation and complexation with tricarbonyliron (Usieli, Gronowitz, & Andersson, 1979).
Catalysis and Synthesis of Derivatives :
- It acts as a catalyst in the synthesis of various derivatives, such as 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in aqueous media (Khazaei et al., 2015).
- Synthesis of 3-amino-1,2-benzisothiazole 1,1-dioxides and 3-aminothieno[3,4-d]isothiazole 1,1-dioxides has been reported using phosphorus pentoxide amine hydrochloride reagents (Jensen & Pedersen, 1981).
Propriétés
IUPAC Name |
3-chloro-2H-thiete 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2S/c4-3-1-7(5,6)2-3/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIPOINQUFIKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CS1(=O)=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318480 | |
| Record name | 3-Chloro-1lambda~6~-thiete-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90344-86-8 | |
| Record name | NSC331795 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-1lambda~6~-thiete-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



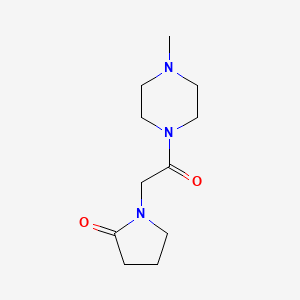
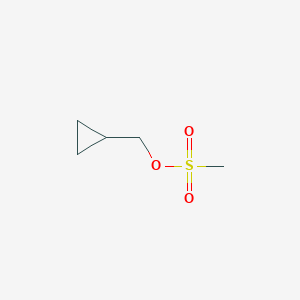



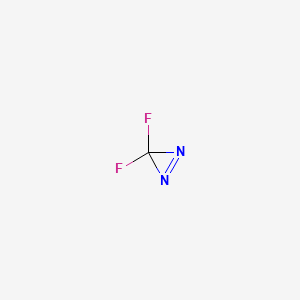
![Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1616882.png)

